![molecular formula C17H22N2O4 B14958424 N-[3-(dimethylamino)propyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B14958424.png)
N-[3-(dimethylamino)propyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(dimethylamino)propyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves the reaction of 7-hydroxy-4-methylcoumarin with 3-(dimethylamino)propylamine in the presence of a suitable coupling agent. The reaction is usually carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of coumarin derivatives with different functional groups .
Scientific Research Applications
N-[3-(dimethylamino)propyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.
Biology: The compound’s antimicrobial and anti-inflammatory properties make it a candidate for studying biological pathways and mechanisms.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit bacterial DNA gyrase, leading to antimicrobial effects. Additionally, it can modulate inflammatory pathways by interacting with enzymes and receptors involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound, known for its antimicrobial properties.
Coumarin-3-carboxylic acid: Another coumarin derivative with similar biological activities.
4-methylumbelliferone: A coumarin derivative used in various biochemical assays
Uniqueness
N-[3-(dimethylamino)propyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide stands out due to its unique combination of a coumarin moiety with a dimethylamino propyl group. This structural feature enhances its solubility and biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H22N2O4 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C17H22N2O4/c1-12-9-17(21)23-15-10-13(5-6-14(12)15)22-11-16(20)18-7-4-8-19(2)3/h5-6,9-10H,4,7-8,11H2,1-3H3,(H,18,20) |
InChI Key |
VPWLIVMOLZHPBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.